molecular formula C20H16N2O2S B2439234 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione CAS No. 889287-43-8

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione

Cat. No. B2439234
M. Wt: 348.42
InChI Key: RGVYQOGXIONOQP-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione, also known as MPT0G211, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Biological Activities

The compound and its derivatives have been synthesized for various studies. In a research conducted by Hatzade et al. (2008), derivatives of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione were synthesized and tested for antimicrobial and antioxidant activities. This indicates potential applications in the development of new antimicrobial and antioxidant agents (Hatzade et al., 2008).

Synthesis and Structure of Ligands for Metal Ions

The synthesis and structure of ligands derived from similar compounds for platinum(II) and palladium(II) metal ions were explored by Budzisz et al. (2004). This research demonstrates the compound’s utility in creating complex ligands for metal ions, potentially useful in coordination chemistry and material science (Budzisz et al., 2004).

Spectroscopic, Electronic, and Structural Analysis

In 2018, a study by Sert et al. focused on the molecular docking, Hirshfeld surface, spectroscopic, electronic, and structural analysis of a novel hybrid compound containing pyrazole and coumarin cores. This research underscores the compound’s significance in advanced material science and drug design, particularly in understanding molecular interactions and properties (Sert et al., 2018).

properties

IUPAC Name

7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYQOGXIONOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione

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